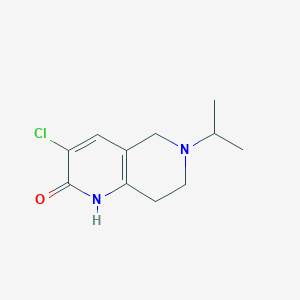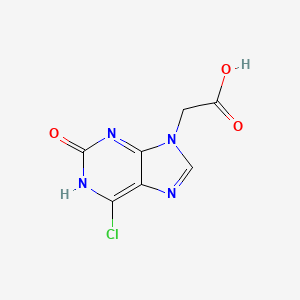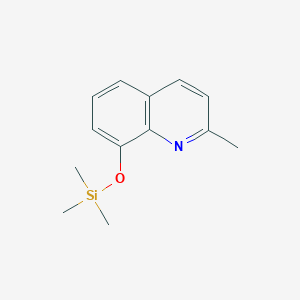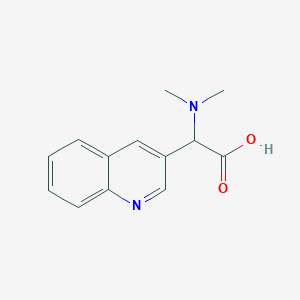
3-Chloro-6-isopropyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-6-isopropyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one is a synthetic organic compound that belongs to the class of naphthyridines
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-6-isopropyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one typically involves multi-step organic reactions. A common synthetic route might include:
Starting Material: The synthesis begins with a suitable precursor, such as a substituted pyridine.
Cyclization: The precursor undergoes cyclization to form the naphthyridine core.
Chlorination: Introduction of the chlorine atom at the 3-position is achieved using chlorinating agents like thionyl chloride or phosphorus pentachloride.
Isopropylation: The isopropyl group is introduced through alkylation reactions using isopropyl halides under basic conditions.
Industrial Production Methods
Industrial production of this compound would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques like recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming oxo-derivatives.
Reduction: Reduction reactions might convert the ketone group to an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, and alcohols.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a naphthyridine-2-one derivative, while substitution could produce various substituted naphthyridines.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 3-Chloro-6-isopropyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity and leading to the observed biological effects. Detailed studies would be required to elucidate the exact molecular pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
- 6-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one
- 3-Bromo-6-isopropyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one
Uniqueness
3-Chloro-6-isopropyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one is unique due to the specific positioning of the chlorine and isopropyl groups, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds.
Propiedades
Fórmula molecular |
C11H15ClN2O |
|---|---|
Peso molecular |
226.70 g/mol |
Nombre IUPAC |
3-chloro-6-propan-2-yl-1,5,7,8-tetrahydro-1,6-naphthyridin-2-one |
InChI |
InChI=1S/C11H15ClN2O/c1-7(2)14-4-3-10-8(6-14)5-9(12)11(15)13-10/h5,7H,3-4,6H2,1-2H3,(H,13,15) |
Clave InChI |
WROPBPLDCPVEHO-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N1CCC2=C(C1)C=C(C(=O)N2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Amino-4-methylnaphtho[1,2-d]thiazol-5-ol](/img/structure/B11878768.png)



![tert-Butyl 2-(imidazo[1,2-a]pyridin-3-yl)acetate](/img/structure/B11878782.png)
![8-Phenyl-2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine](/img/structure/B11878789.png)
![tert-butyl (S)-7-hydroxy-2-oxa-5-azaspiro[3.4]octane-5-carboxylate](/img/structure/B11878798.png)
![Allyl 8-amino-2-methylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B11878807.png)



![5H-[1]Benzopyrano[2,3-b]pyridin-5-one, 6-amino-2-methyl-](/img/structure/B11878830.png)

